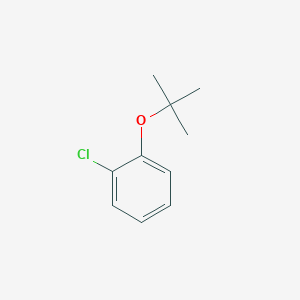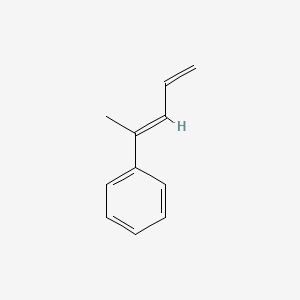
(1-Methylbuta-1,3-dienyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylbuta-1,3-dienyl)benzene, also known as [(1E)-3-methylbuta-1,3-dienyl]benzene, is an organic compound with the molecular formula C11H12. It is a derivative of benzene with a 1-methylbuta-1,3-dienyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylbuta-1,3-dienyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 1,3-butadiene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting magnesium with 1-bromo-3-methylbutadiene. This reagent is then reacted with benzaldehyde to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize catalysts such as palladium or nickel to facilitate the reaction between benzyl chloride and 1,3-butadiene. The reaction is typically carried out in a continuous flow reactor to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Methylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(1-Methylbuta-1,3-dienyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Methylbuta-1,3-dienyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can undergo metabolic transformations to produce reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar to (1-Methylbuta-1,3-dienyl)benzene but lacks the additional methyl group on the diene moiety.
1,3-Butadiene: A simpler diene without the benzene ring.
Isoprene: Another diene with a different substitution pattern.
Uniqueness
This compound is unique due to its combination of a benzene ring with a 1-methylbuta-1,3-dienyl group.
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(2E)-penta-2,4-dien-2-yl]benzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,1H2,2H3/b10-7+ |
InChI Key |
HETLRQLNJZNYFU-JXMROGBWSA-N |
Isomeric SMILES |
C/C(=C\C=C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)


![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
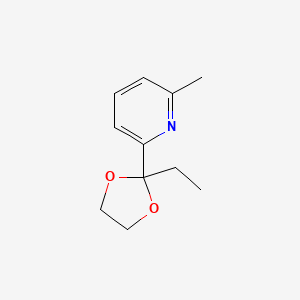
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
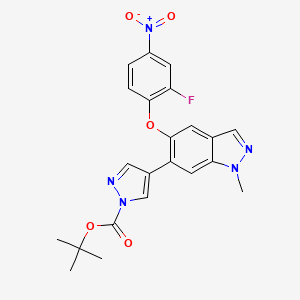
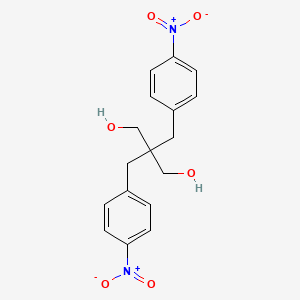


![1-[2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethyl]piperidine](/img/structure/B13983756.png)
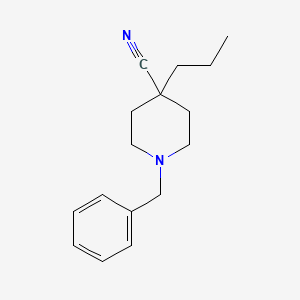
![4-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13983771.png)
